molecular formula C26H29F2N3O3 B258922 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Numéro de catalogue B258922
Poids moléculaire: 469.5 g/mol
Clé InChI: AVTQJMPHBCCFGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, also known as Gatifloxacin, is a synthetic broad-spectrum antibiotic that belongs to the fluoroquinolone class of drugs. It was first introduced into the market in 1999 and is commonly used to treat bacterial infections of the respiratory and urinary tracts.

Mécanisme D'action

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and cell division. This leads to the inhibition of bacterial growth and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been found to have a high degree of bioavailability and is rapidly absorbed into the bloodstream after oral administration. It has a long half-life of approximately 7-14 hours and is primarily excreted through the kidneys. 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to have a good safety profile and is generally well-tolerated by patients.

Avantages Et Limitations Des Expériences En Laboratoire

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several advantages for use in laboratory experiments. It has a broad-spectrum of activity and is effective against a wide range of bacterial strains. It is also readily available and relatively inexpensive. However, there are limitations to its use, such as the potential for the development of bacterial resistance and the possibility of adverse effects on other microorganisms in the environment.

Orientations Futures

There are several potential future directions for research involving 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce the risk of bacterial resistance. Another area of research is the investigation of its potential use in the treatment of other bacterial infections, such as those caused by multidrug-resistant strains. Additionally, research could be conducted to explore the potential use of 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in combination with other drugs to enhance its antibacterial activity.

Méthodes De Synthèse

The synthesis of 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves the reaction of 7-amino-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-(4-fluorophenyl)-1-piperazinecarboxylic acid. This reaction is catalyzed by a palladium catalyst and is carried out under high pressure and temperature.

Applications De Recherche Scientifique

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains. It has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Propriétés

Nom du produit

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Formule moléculaire

C26H29F2N3O3

Poids moléculaire

469.5 g/mol

Nom IUPAC

6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C26H29F2N3O3/c1-2-3-4-5-10-31-17-21(26(33)34)25(32)20-15-22(28)24(16-23(20)31)30-13-11-29(12-14-30)19-8-6-18(27)7-9-19/h6-9,15-17H,2-5,10-14H2,1H3,(H,33,34)

Clé InChI

AVTQJMPHBCCFGO-UHFFFAOYSA-N

SMILES

CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)C(=O)O

SMILES canonique

CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.